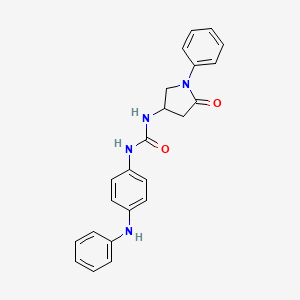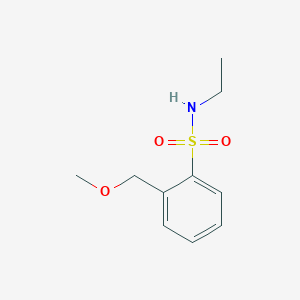![molecular formula C21H19N3O2S B2423905 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448125-79-8](/img/structure/B2423905.png)
2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]isoxazole and thiazole intermediates, which are then coupled through a series of reactions involving acylation and amination.
- Preparation of Benzo[d]isoxazole Intermediate:
- Starting from a suitable aromatic precursor, the benzo[d]isoxazole ring is formed through cyclization reactions.
- Common reagents: nitrating agents, reducing agents, and cyclization catalysts.
- Reaction conditions: typically carried out under reflux with appropriate solvents.
- Preparation of Thiazole Intermediate:
- The thiazole ring is synthesized from thioamide precursors through cyclization.
- Common reagents: sulfur sources, oxidizing agents.
- Reaction conditions: often performed under inert atmosphere to prevent oxidation.
- Coupling of Intermediates:
- The benzo[d]isoxazole and thiazole intermediates are coupled via acylation and subsequent amination.
- Common reagents: acyl chlorides, amines, and coupling catalysts.
- Reaction conditions: typically carried out at elevated temperatures with suitable solvents.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiazole ring.
- Common reagents: oxidizing agents such as hydrogen peroxide or peracids.
- Major products: oxidized derivatives of the thiazole ring.
- Reduction:
- Reduction reactions can occur at the benzo[d]isoxazole ring.
- Common reagents: reducing agents like sodium borohydride or lithium aluminum hydride.
- Major products: reduced forms of the benzo[d]isoxazole ring.
- Substitution:
- The compound can undergo substitution reactions, particularly at the acetamide group.
- Common reagents: halogenating agents, nucleophiles.
- Major products: substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide has several applications in scientific research:
- Medicinal Chemistry:
- Potential use as a pharmacophore in drug design due to its unique structure.
- Investigated for its activity against various biological targets, including enzymes and receptors.
- Materials Science:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Studied for its potential use in organic electronics and photonics.
- Biological Research:
- Used as a probe to study biological pathways and mechanisms.
- Investigated for its potential as a bioactive molecule in various assays.
Mecanismo De Acción
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzo[d]isoxazole and thiazole rings contribute to its binding affinity and specificity, while the acetamide group may play a role in its overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds:
- 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acetamide:
- Similar structure but with a phenyl group instead of an o-tolyl group.
- Differences in biological activity and chemical reactivity due to the variation in substituents.
- 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(p-tolyl)thiazol-5-yl)methyl)acetamide:
- Similar structure but with a p-tolyl group instead of an o-tolyl group.
- Differences in steric and electronic properties affecting its interactions with molecular targets.
Uniqueness: The unique combination of the benzo[d]isoxazole and thiazole rings, along with the specific substitution pattern, gives 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide distinct properties. These include its potential for high binding affinity to specific targets and its versatility in undergoing various chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-7-3-4-8-15(13)21-23-14(2)19(27-21)12-22-20(25)11-17-16-9-5-6-10-18(16)26-24-17/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFVBDROPOWIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CC3=NOC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423825.png)
![2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2423827.png)


![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2423831.png)
![N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide](/img/structure/B2423832.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2423833.png)
![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2423836.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2423837.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2423840.png)
![1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2423841.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)

